molecular formula C8H8N4O3 B2977221 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 946208-03-3

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2977221
CAS No.: 946208-03-3
M. Wt: 208.177
InChI Key: KZPVFQFJXQEFOU-UHFFFAOYSA-N
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Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with an isoxazol-5-yl group and at the 2-position with a propionamide moiety. The 1,3,4-oxadiazole ring is known for its metabolic stability and electron-withdrawing properties, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-6(13)10-8-12-11-7(14-8)5-3-4-9-15-5/h3-4H,2H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPVFQFJXQEFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions to form the isoxazole ring . The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with high regioselectivity and yield optimization. The use of metal-free conditions and readily available starting materials is preferred to ensure cost-effectiveness and environmental sustainability .

Comparison with Similar Compounds

Structural Analogues from CAS Registry ()

The following table summarizes key structural analogs and their substituent variations:

Compound Name (CAS Number) Key Substituents Potential Implications
2-(4-Ethoxyphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (946208-27-1) Acetamide (CH3CONH2), 4-ethoxyphenyl Increased aromaticity may enhance target binding but reduce solubility.
4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (946208-30-6) Benzamide (C6H5CONH2), sulfamoyl group (SO2N) Sulfamoyl group could improve antifungal activity via enzyme inhibition .
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide (952848-29-2) Tosylpiperidine carboxamide Bulky tosyl group may reduce metabolic clearance but complicate synthesis.

Key Observations :

  • Propionamide vs.
  • Sulfamoyl and Tosyl Groups : Compounds like 946208-30-6 and 952848-29-2 incorporate sulfonamide or sulfonyl groups, which are associated with enhanced antifungal and enzyme-inhibitory activities .

Functional Comparisons with Antifungal Agents ()

While direct data on the target compound’s bioactivity is unavailable, structurally related 1,3,4-oxadiazole derivatives (e.g., LMM5 and LMM11) exhibit antifungal properties. For example:

  • LMM5 : A benzamide derivative with a 4-methoxyphenyl group showed moderate antifungal activity against Candida albicans compared to Fluconazole .
  • LMM11 : A furan-substituted analog demonstrated higher solubility due to the heteroaromatic furan ring but lower potency than LMM5 .

However, the absence of a sulfamoyl group (as in 946208-30-6) might limit its enzyme-targeting efficacy.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of these rings contributes to the compound's unique electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering their signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In a study evaluating multiple derivatives, some exhibited IC50 values as low as 5.0 µM against colon cancer cell lines (HCT116) .
CompoundCell LineIC50 (µM)
This compoundHCT1165.0
Other derivativesMCF716.0

Anti-inflammatory Activity

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or modulating immune responses .

Antimicrobial Activity

Isoxazole derivatives have been reported to possess antimicrobial properties. For instance:

  • Antitubercular Activity : Some derivatives showed promising activity against Mycobacterium tuberculosis with varying degrees of efficacy .

Case Studies

  • Study on Anticancer Activity : A series of isoxazole derivatives were synthesized and tested for their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that modifications in the oxadiazole ring significantly affected their potency .
  • Inflammatory Response Modulation : In vitro assays demonstrated that certain derivatives could reduce the production of TNF-alpha in macrophages, suggesting a potential role in treating inflammatory diseases .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. This includes:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • SAR Studies : To optimize the structure for enhanced biological activity.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including:

Esterification : Reacting a substituted benzoic acid (e.g., 4-chlorobenzoic acid) with methanol and sulfuric acid to form a methyl ester .

Hydrazination : Converting the ester to a hydrazide derivative using hydrazine hydrate.

Oxadiazole Ring Formation : Treating the hydrazide with cyanogen bromide to form the 1,3,4-oxadiazol-2-amine intermediate .

Coupling Reaction : Reacting the oxadiazole intermediate with an acyl chloride (e.g., propionyl chloride) in the presence of a base like NaH in dry THF .

Yield Optimization Strategies:

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization to reduce impurities.

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Characterization should include:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1750 cm⁻¹, oxadiazole ring vibrations at ~950–1250 cm⁻¹) .
    • NMR (¹H and ¹³C) : Assign peaks for protons in the isoxazole (δ 6.5–8.5 ppm) and oxadiazole (δ 8.0–9.0 ppm) rings and the propionamide side chain .
    • Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Match experimental and theoretical C, H, N, and S compositions.

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Key assays include:

  • Enzyme Inhibition :
    • Lipoxygenase (LOX) Assay : Measure inhibition of lipid peroxidation using linoleic acid as a substrate .
    • α-Glucosidase Inhibition : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis .
    • Cholinesterase Inhibition (BChE) : Use Ellman’s reagent to quantify thiocholine formation .
  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

Q. Q4. How can researchers resolve contradictions in bioactivity data across different assays (e.g., high LOX inhibition but low antimicrobial activity)?

Methodological Answer: Contradictions may arise from:

  • Target Specificity : The compound may selectively bind to LOX but lack affinity for microbial enzymes.
  • Membrane Permeability : Poor cellular uptake could limit antimicrobial efficacy despite in vitro enzyme activity.
  • Assay Conditions : Variations in pH, temperature, or co-factors (e.g., metal ions) may alter activity .

Strategies for Resolution:

  • Perform molecular docking to predict binding affinities for different targets.
  • Modify the compound’s lipophilicity (e.g., add methyl groups) to enhance membrane permeability .
  • Standardize assay protocols across labs to minimize variability.

Q. Q5. What strategies are effective for establishing structure-activity relationships (SAR) in oxadiazole derivatives?

Methodological Answer:

Systematic Substituent Variation :

  • Replace the isoxazole ring with other heterocycles (e.g., thiazole, pyridine) .
  • Modify the propionamide chain length or introduce halogen substituents .

Biological Profiling : Test derivatives in multiple assays (e.g., LOX, antimicrobial) to identify pharmacophores.

Computational Modeling : Use QSAR (Quantitative SAR) to correlate electronic/steric properties with activity .

Example SAR Table (Antimicrobial Activity):

DerivativeR GroupMIC (μg/mL, S. aureus)
7c3-Methylphenyl16
7d4-Methylphenyl8
7e2,4-Dimethylphenyl4

Q. Q6. How can researchers address low stability or solubility of this compound in aqueous media?

Methodological Answer:

  • Salt Formation : Convert the propionamide to a hydrochloride or sodium salt to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
  • Formulation Optimization : Use cyclodextrins or liposomal encapsulation to stabilize the compound .

Q. Q7. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., LOX or BChE) to identify binding modes .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

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